N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The carboxamide group can be introduced through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group on the triazole ring.
N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the specific functional groups in N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
Molecular Formula |
C17H14ClFN4O |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-6-7-12(18)8-15(10)20-17(24)16-11(2)23(22-21-16)14-5-3-4-13(19)9-14/h3-9H,1-2H3,(H,20,24) |
InChI Key |
FEMPZDYGDTVPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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